N-(benzo[d]thiazol-2-yl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
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Description
N-(benzo[d]thiazol-2-yl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H15N5O3S and its molecular weight is 381.41. The purity is usually 95%.
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Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on summarizing the existing research regarding its biological activity, including anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure and Properties
The compound's molecular formula is C19H19N4O3S, with a molecular weight of 402.44 g/mol. It features a complex structure that contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives with similar molecular frameworks have shown cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity: The compound has been evaluated for its cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Preliminary results suggest significant inhibition of cell proliferation with IC50 values reported in the low micromolar range .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research indicates that it has moderate to good activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Pseudomonas aeruginosa | 13.40 |
These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .
The biological activity of this compound is attributed to its structural features that allow interaction with various biological targets:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in tumor growth and bacterial metabolism.
- Cell Cycle Arrest: Evidence suggests that the compound may interfere with cell cycle progression in cancer cells.
Case Studies and Research Findings
Several studies have reported on the synthesis and characterization of this compound along with its derivatives:
- Synthesis and Characterization: A study detailed the synthesis of various benzo[d]thiazole derivatives and their biological evaluations, confirming the importance of substituents in modulating activity .
- Quantum Chemical Investigations: Computational studies have been performed to predict the interaction of this compound with target proteins, enhancing our understanding of its mechanism at the molecular level .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c24-15(20-17-19-12-4-1-2-6-14(12)27-17)10-22-18(25)23(11-7-8-11)16(21-22)13-5-3-9-26-13/h1-6,9,11H,7-8,10H2,(H,19,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNTWEJSGHBJSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC(=O)NC3=NC4=CC=CC=C4S3)C5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.